molecular formula C16H19N3O2S B2464901 2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide CAS No. 921524-62-1

2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide

Cat. No.: B2464901
CAS No.: 921524-62-1
M. Wt: 317.41
InChI Key: FCKRUCVNZNCQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide is a complex organic compound featuring a benzylthio group, a hydroxymethyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide typically involves multi-step organic reactionsThe hydroxymethyl group can be introduced via lithiation and subsequent reaction with formaldehyde . The final step involves the acylation of the imidazole derivative with cyclopropylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include 2-(2-(benzylsulfonyl)-5-(formyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide.

    Reduction: Products include reduced imidazole derivatives.

    Substitution: Products include various substituted imidazole derivatives.

Scientific Research Applications

2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide is unique due to the presence of the benzylthio group, which imparts specific reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-10-14-8-17-16(22-11-12-4-2-1-3-5-12)19(14)9-15(21)18-13-6-7-13/h1-5,8,13,20H,6-7,9-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKRUCVNZNCQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.